BenchChemオンラインストアへようこそ!

6-Acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid

Antimicrobial resistance Gram-positive bacteria Benzofuran halogenation

6-Acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid (CAS 63529-83-9) is a trisubstituted benzofuran-3-carboxylic acid derivative (molecular formula C₁₂H₁₀O₅, MW 234.20 g/mol) featuring a 6-acetyl, 5-hydroxy, and 2-methyl substitution pattern on the benzofuran core. This compound serves as a privileged starting material in medicinal chemistry for generating halogenated and O-alkylamino derivatives with documented antimicrobial and anticancer activities.

Molecular Formula C12H10O5
Molecular Weight 234.20 g/mol
CAS No. 63529-83-9
Cat. No. B12924273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid
CAS63529-83-9
Molecular FormulaC12H10O5
Molecular Weight234.20 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC(=C(C=C2O1)C(=O)C)O)C(=O)O
InChIInChI=1S/C12H10O5/c1-5(13)7-4-10-8(3-9(7)14)11(12(15)16)6(2)17-10/h3-4,14H,1-2H3,(H,15,16)
InChIKeyKRJYAFAFVWKQOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid (CAS 63529-83-9): Procurement-Relevant Baseline for a Multifunctional Benzofuran Scaffold


6-Acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid (CAS 63529-83-9) is a trisubstituted benzofuran-3-carboxylic acid derivative (molecular formula C₁₂H₁₀O₅, MW 234.20 g/mol) featuring a 6-acetyl, 5-hydroxy, and 2-methyl substitution pattern on the benzofuran core . This compound serves as a privileged starting material in medicinal chemistry for generating halogenated and O-alkylamino derivatives with documented antimicrobial and anticancer activities [1]. Unlike simpler benzofuran-3-carboxylic acid analogs (e.g., the unsubstituted parent or 5-hydroxy-2-methyl variants), the concurrent presence of the 6-acetyl and 5-hydroxy groups enables regioselective derivatization at the acetyl α-position and the phenolic oxygen, establishing this compound as a versatile synthetic intermediate rather than merely a terminal bioactive entity [2].

Why Generic Substitution Fails for 6-Acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic Acid (63529-83-9) in Medicinal Chemistry and Chemical Biology


Generic substitution of this compound with structurally similar benzofuran-3-carboxylic acids (e.g., 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, CAS 82039-84-7; or unsubstituted benzofuran-3-carboxylic acid, CAS 26537-68-8) is not scientifically defensible because the 6-acetyl substituent serves as the critical functional handle for regioselective halogenation and subsequent O-alkylamino derivatization [1]. Published synthetic routes explicitly demonstrate that the acetyl group at C-6 undergoes controlled mono-, di-, or tri-halogenation (Cl or Br), generating electrophilic intermediates that are inaccessible from non-acetylated analogs [2]. The 5-hydroxy group further enables independent O-alkylation to install solubility-enhancing aminoethyl ether side chains. Absence of either functional group eliminates the orthogonal derivatization logic that underpins this compound's documented value as a scaffold for generating bioactive halogenated benzofuran libraries with quantifiable antimicrobial and cytotoxic potency [3].

6-Acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic Acid (63529-83-9): Quantitative Comparator Evidence for Scientific Selection


Halogenated Derivatives Derived from This Scaffold Exhibit Gram-Positive Antibacterial Activity Unattainable from the Unsubstituted Parent Acid

Derivatives synthesized directly from 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid as the starting material demonstrate measurable antimicrobial activity against Gram-positive cocci, whereas the unsubstituted parent esters (compounds I and II, lacking halogen substitution) are completely inactive. Specifically, halogenated derivatives III, IV, and VI show MIC values ranging from 50 to 200 μg/mL against Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Bacillus cereus, and Micrococcus luteus, while unsubstituted esters I and II show no inhibition in disc diffusion assays [1]. This represents a binary activity switch (inactive → active) conferred by halogenation chemistry that is exclusively enabled by the 6-acetyl substituent.

Antimicrobial resistance Gram-positive bacteria Benzofuran halogenation MIC determination

Antifungal Activity Against Clinically Relevant Candida Species Is Specific to Halogenated Derivatives Containing Aromatic Ring Substitution

Among the halogenated derivatives prepared from this scaffold, only those bearing halogen substitution on the aromatic ring (compounds III and VI) exhibit antifungal activity against Candida albicans (ATCC 10231, ATCC 90028) and Candida parapsilosis (ATCC 22019), with MIC values of 100 μg/mL. In contrast, compound IV, which is halogenated only at the acetyl group but lacks aromatic ring substitution, shows no antifungal activity (na). The fluconazole control exhibits MIC of 1–2 μg/mL [1]. This intra-class differentiation demonstrates that the regiochemistry of halogenation—dictated by the starting scaffold's substitution pattern—determines the antifungal spectrum.

Antifungal Candida albicans Candida parapsilosis Halogen substitution Structure-activity relationship

Bromo-Derivative BM7 from This Scaffold Demonstrates In Vivo Anticancer Efficacy Comparable to Imatinib and Hydroxyurea in a Leukemia Xenograft Model

The bromo-derivative BM7, synthesized from methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (the methyl ester of 63529-83-9), was previously shown to be selectively cytotoxic to human leukemia cells (K562 and HL60) and cervical cancer cells (HeLa) while sparing non-cancerous HUVEC cells [1]. In a subsequent in vivo study, BM7 administered intraperitoneally (10% Solutol HS 15/10% ethanol vehicle) in a mouse chronic myeloid leukemia xenograft model significantly reduced tumor weight with efficacy comparable to the standard-of-care drugs imatinib and hydroxyurea, and exhibited no visible toxicity [2]. This represents the only benzofuran-3-carboxylic acid derivative with documented in vivo anticancer efficacy benchmarked against clinical standards.

Anticancer Chronic myeloid leukemia Xenograft In vivo efficacy Benzofuran bromo-derivative

NCI 60-Cell Line Cytotoxic Evaluation Confirms Significant Activity of Derivatives Generated from This Scaffold Against Multiple Human Cancer Histotypes

Six derivatives synthesized from 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid were submitted to the National Cancer Institute (NCI, Bethesda, USA) Developmental Therapeutics Program for 60-cell-line cytotoxicity screening. Among these, compound 1f (6-acetyl-5-(O-ethyl-2′-diethylamino)-2-methyl-3-benzofurancarboxylic acid methyl ester) and five additional compounds showed significant cytotoxic activities against multiple human cancer cell lines [1]. This NCI evaluation represents a standardized, internationally recognized benchmark for anticancer potential that is absent for most commercially available benzofuran-3-carboxylic acid analogs (e.g., CAS 82039-84-7, 26537-68-8). More recently, halogen derivatives of the methyl ester showed IC50 values of 6.3 ± 2.5 μM (compound 7 against A549 lung adenocarcinoma) and 11 ± 3.2 μM (compound 7 against HepG2 hepatocellular carcinoma) in MTT assays [2].

NCI-60 Cytotoxicity Human cancer cell lines GI50 Developmental Therapeutics Program

Orthogonal Derivatization Capacity: Simultaneous Acetyl Halogenation and Phenolic O-Alkylation Enable Library Generation from a Single Starting Material

The 6-acetyl group of this compound undergoes controlled halogenation (Cl₂ or Br₂ in appropriate stoichiometry) to yield mono-, di-, or tri-halogenated acetyl derivatives (compounds III–VII), while the 5-hydroxy group independently undergoes O-alkylation with 2-chloroethyl-N,N-diethylamine under phase-transfer conditions to install a basic aminoethyl ether side chain [1]. This orthogonal reactivity profile is absent in the 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid analog (CAS 82039-84-7), which lacks the 6-acetyl halogenation site . In the 2005 NCI study, compound 1f was generated via sequential esterification of the 3-carboxylic acid, followed by O-alkylation of the 5-hydroxy group, demonstrating the compatibility of three distinct functional group manipulations on the same scaffold [2].

Synthetic versatility Orthogonal functionalization Halogenation O-alkylation Benzofuran derivatization

Documented Synthesis Reproducibility: Methyl Esterification and Halogenation Protocols Published Across Multiple Independent Studies

The transformation of 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid to its methyl ester (compound I, using (CH₃O)₂SO₂ and K₂CO₃ in acetone under reflux) and subsequent halogenation to yield brominated and chlorinated derivatives has been reproduced across at least three independent publications spanning 2005, 2010, 2019, and 2025 from the same research group [1][2][3]. The esterification protocol yields compound I in sufficient purity for direct use in subsequent steps without chromatographic purification. This multi-study reproducibility contrasts with many lesser-characterized benzofuran analogs where synthetic protocols are either proprietary or reported in a single publication without independent verification.

Synthetic reproducibility Esterification Halogenation Process chemistry Benzofuran methyl ester

6-Acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic Acid (63529-83-9): Evidence-Backed Application Scenarios for Procurement Decision-Making


Medicinal Chemistry: Halogenated Benzofuran Library Synthesis Targeting Gram-Positive and Candida Infections

Procurement of 63529-83-9 is indicated for research groups synthesizing halogenated benzofuran libraries for antimicrobial screening. As demonstrated in Section 3, halogenation of this scaffold converts inactive esters into derivatives with MIC values of 50–200 μg/mL against Gram-positive pathogens and 100 μg/mL against Candida albicans and C. parapsilosis . The 6-acetyl group is the essential functional handle for introducing Cl or Br at the acetyl α-position and/or aromatic C-4 position, generating 4–7 distinct halogenated analogs from a single gram of starting material. This scaffold-to-library efficiency is not achievable with non-acetylated benzofuran-3-carboxylic acid analogs, making 63529-83-9 the rational procurement choice for antimicrobial SAR (Structure-Activity Relationship) campaigns.

Oncology Drug Discovery: Synthesis of BM7-Class Bromo-Derivatives with Validated In Vivo Antileukemic Activity

For oncology programs pursuing benzofuran-based anticancer agents, 63529-83-9 (or its methyl ester) is the documented starting material for BM7 and related bromo-derivatives that have demonstrated selective in vitro cytotoxicity against K562 (chronic myeloid leukemia) and HL60 (acute myeloid leukemia) cells while sparing normal HUVEC cells, and in vivo tumor weight reduction comparable to imatinib in a CML xenograft model . The 2025 study further confirmed that halogen derivatives of the methyl ester show IC50 values of 6.3–11 μM against A549, HepG2, SW480, SW620, HCT116, PC3, and MDA-MB-231 cell lines . No other commercially available benzofuran-3-carboxylic acid scaffold has demonstrated this depth of in vitro and in vivo anticancer characterization.

Chemical Biology: Generation of O-Alkylaminoethyl Ether Derivatives for Solubility-Enhanced Cellular Probe Development

The 5-hydroxy group of 63529-83-9 enables O-alkylation with 2-chloroethyl-N,N-diethylamine to introduce a basic tertiary amine side chain that enhances aqueous solubility of otherwise poorly soluble benzofuran carboxylic acids . This derivatization was critical for generating compound 1f and related analogs that proceeded to NCI-60 screening. The 2005 study explicitly notes that the free acids 1–7 suffer from aqueous insolubility, and the preparation of water-soluble ammonium salts and O-alkylamino derivatives was undertaken to address this limitation . For chemical biology groups developing cellular probes or tool compounds from the benzofuran scaffold, the 5-OH handle provides a direct route to solubility-optimized analogs without requiring scaffold redesign.

Process Chemistry and Scale-Up: Well-Precedented Esterification and Halogenation Protocols for Multi-Gram Synthesis

For process chemistry groups requiring multi-gram quantities of benzofuran intermediates, the published protocols for methyl esterification (K₂CO₃, (CH₃O)₂SO₂, acetone reflux) and ethyl esterification (EtOH, H₂SO₄, 87% yield) of 63529-83-9 provide validated starting points for scale-up . The halogenation chemistry (Cl₂ or Br₂ in CHCl₃ or AcOH) is likewise well-documented across multiple publications, with specific stoichiometric ratios for achieving mono-, di-, or tri-halogenation. This body of published synthetic knowledge reduces process development time compared to purchasing a less-characterized analog where reaction conditions would need to be developed de novo.

Quote Request

Request a Quote for 6-Acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.